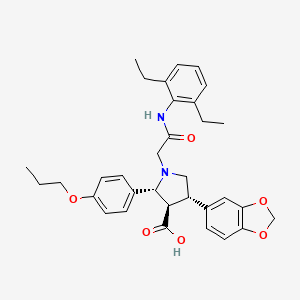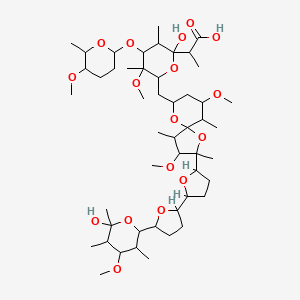
Alkannin
Übersicht
Beschreibung
This compound is known for its antimicrobial, anti-tumor, and anti-inflammatory properties . It has been widely used in traditional medicine, cosmetics, and some food products.
Wissenschaftliche Forschungsanwendungen
Anchusin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer für die Synthese verschiedener Naphthochinon-Derivate verwendet.
Biologie: Studien zu seinen antimikrobiellen und antitumoralen Eigenschaften.
Medizin: Untersuchungen zu seinem potenziellen Einsatz in entzündungshemmenden und krebshemmenden Therapien.
Industrie: Verwendet in der Produktion von Kosmetika, Farbstoffen und Lebensmittelprodukten.
5. Wirkmechanismus
Anchusin übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es wurde gezeigt, dass es die Aktivität bestimmter Enzyme und Proteine hemmt, die an Entzündungen und der Entstehung von Krebs beteiligt sind. Zum Beispiel kann Anchusin die Zellviabilität, Adhäsion, Invasion und Migrationsfähigkeit von Krebszellen durch Signalwege unterdrücken, die durch den Toll-like-Rezeptor 2 (TLR2) und den nukleären Faktor kappa-light-chain-enhancer of activated B cells (NF-κB) vermittelt werden .
Ähnliche Verbindungen:
Alkannin: Ein weiteres Naphthochinon-Pigment mit ähnlichen Eigenschaften.
Lawsone: Ein Naphthochinon-Derivat, das in Henna vorkommt und antimikrobielle Eigenschaften besitzt.
Juglon: Eine Naphthochinon-Verbindung, die in Walnussbäumen vorkommt und herbizide Eigenschaften besitzt.
Einzigartigkeit: Anchusin ist aufgrund seiner breiten Palette an biologischen Aktivitäten und seiner Verwendung in der traditionellen Medizin einzigartig. Seine Fähigkeit, mehrere an Entzündungen und der Entstehung von Krebs beteiligte Signalwege zu hemmen, macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .
Wirkmechanismus
Target of Action
Alkannin primarily targets tumor-specific pyruvate kinase-M2 (PKM2) . PKM2 is a key enzyme in the glycolytic pathway, which is upregulated in many types of cancer cells . This compound’s interaction with PKM2 plays a crucial role in its pharmacological activities, particularly its anticancer effects .
Mode of Action
This compound interacts with PKM2, inhibiting its activity . This inhibition disrupts the glycolytic pathway, a metabolic process that cancer cells heavily rely on for energy production . By targeting PKM2, this compound can effectively hinder the growth and proliferation of cancer cells .
Biochemical Pathways
This compound affects the glycolytic pathway by inhibiting PKM2 . This leads to a decrease in the rate of glycolysis, reducing the production of lactate and the consumption of glucose in cancer cells . Additionally, this compound is involved in the biosynthesis of shikonin/alkannin derivatives, which are known for their diverse pharmacological potential .
Pharmacokinetics
It’s known that this compound and its derivatives are naturally occurring hydroxynaphthoquinones biosynthesized in some species of the boraginaceae family
Result of Action
At the molecular level, this compound’s inhibition of PKM2 disrupts the glycolytic pathway, leading to reduced energy production in cancer cells . At the cellular level, this can result in the inhibition of cancer cell growth and proliferation . This compound also has a strong inhibitory effect on Candida albicans by damaging the cytomembrane integrity, increasing the permeability, and causing cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the presence of lipopolysaccharides (LPS), this compound has been shown to reverse LPS-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signaling . .
Biochemische Analyse
Biochemical Properties
Alkannin interacts with various enzymes, proteins, and other biomolecules. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cell proliferation at sub-micromolar concentrations in 3T3-L1 pre-adipocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism for this compound’s anticancer activity and pervasive toxicity has been demonstrated to be closely related to the generation of reactive oxygen species (ROS) and the bioreductive alkylation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. For instance, when extracted from fresh tissues, the pigment gradually darkens over several days, finally forming black precipitates, which are thought to be polymers .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, β-acetoxyisovaleryl this compound (AAN-II) from Alkanna tinctoria has been shown to promote the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling .
Metabolic Pathways
This compound is involved in several metabolic pathways. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anchusin can be synthesized through various chemical reactions involving naphthoquinone derivatives. One common method involves the oxidative coupling of naphthoquinone with suitable precursors under controlled conditions .
Industrial Production Methods: Industrial production of anchusin typically involves the extraction of the compound from the roots of Lithospermum erythrorhizon. The roots are dried, ground, and subjected to solvent extraction to isolate the pigment. The extracted compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Anchusin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Anchusin kann oxidiert werden, um verschiedene Chinon-Derivate zu bilden.
Reduktion: Die Reduktion von Anchusin führt zur Bildung von Hydrochinon-Derivaten.
Substitution: Anchusin kann Substitutionsreaktionen mit Nukleophilen eingehen, was zur Bildung verschiedener substituierter Naphthochinone führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Chinon-Derivate.
Reduktion: Hydrochinon-Derivate.
Substitution: Substituierte Naphthochinone.
Vergleich Mit ähnlichen Verbindungen
Alkannin: Another naphthoquinone pigment with similar properties.
Lawsone: A naphthoquinone derivative found in henna with antimicrobial properties.
Juglone: A naphthoquinone compound found in walnut trees with herbicidal properties.
Uniqueness: Anchusin is unique due to its wide range of biological activities and its use in traditional medicine. Its ability to inhibit multiple pathways involved in inflammation and cancer progression makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
517-88-4 |
|---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
5,8-dihydroxy-6-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
UNNKKUDWEASWDN-JTQLQIEISA-N |
SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |
Isomerische SMILES |
CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |
Kanonische SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |
Aussehen |
Solid powder |
melting_point |
116 - 117 °C |
Key on ui other cas no. |
517-88-4 |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(–)-Alkannin, Alkanet extract, Alkanna red, Alkannin, Anchusa acid, Anchusin, C.I. 75530, C.I. Natural Red 20 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


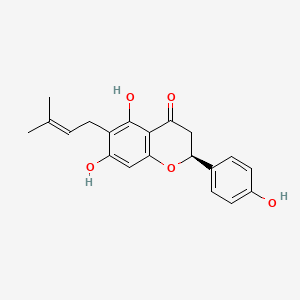
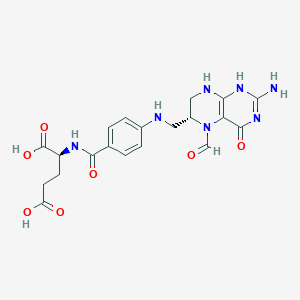
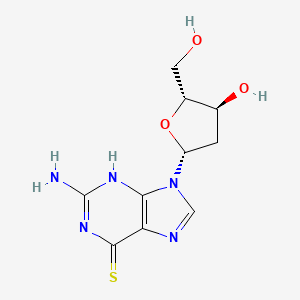
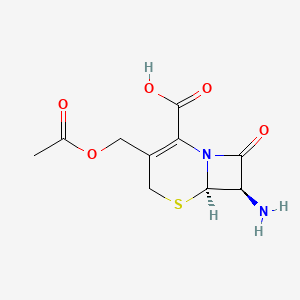
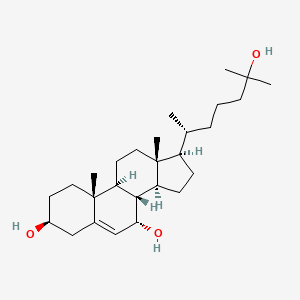
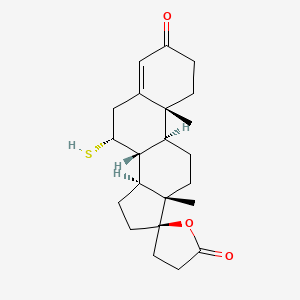
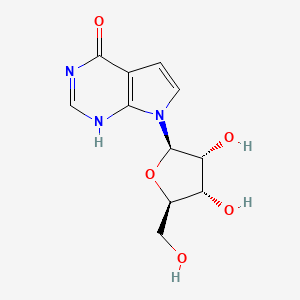
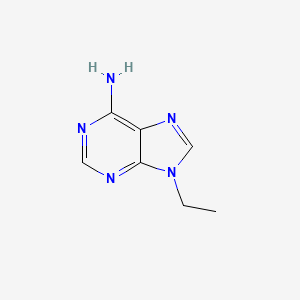
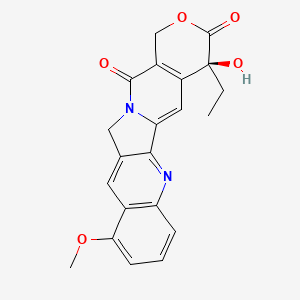
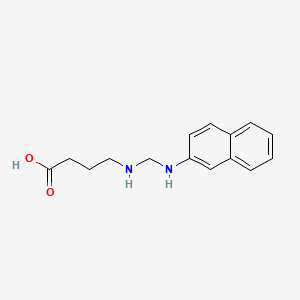
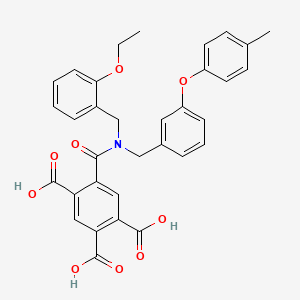
![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
